[2-(1-Benzothien-2-yl)ethyl]amine hydrochloride [2-(1-Benzothien-2-yl)ethyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13434569
InChI: InChI=1S/C10H11NS.ClH/c11-6-5-9-7-8-3-1-2-4-10(8)12-9;/h1-4,7H,5-6,11H2;1H
SMILES: C1=CC=C2C(=C1)C=C(S2)CCN.Cl
Molecular Formula: C10H12ClNS
Molecular Weight: 213.73 g/mol

[2-(1-Benzothien-2-yl)ethyl]amine hydrochloride

CAS No.:

Cat. No.: VC13434569

Molecular Formula: C10H12ClNS

Molecular Weight: 213.73 g/mol

* For research use only. Not for human or veterinary use.

[2-(1-Benzothien-2-yl)ethyl]amine hydrochloride -

Specification

Molecular Formula C10H12ClNS
Molecular Weight 213.73 g/mol
IUPAC Name 2-(1-benzothiophen-2-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H11NS.ClH/c11-6-5-9-7-8-3-1-2-4-10(8)12-9;/h1-4,7H,5-6,11H2;1H
Standard InChI Key MDVGWALDUKSYTI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(S2)CCN.Cl
Canonical SMILES C1=CC=C2C(=C1)C=C(S2)CCN.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

[2-(1-Benzothien-2-yl)ethyl]amine hydrochloride consists of a benzothiophene moiety (a fused benzene and thiophene ring) attached to an ethylamine chain, protonated at the amine group to form a hydrochloride salt. Key molecular properties include:

PropertyValue
Molecular FormulaC10H12ClNS\text{C}_{10}\text{H}_{12}\text{ClNS}
Molecular Weight213.73 g/mol
Exact Mass213.038 g/mol
PSA (Polar Surface Area)54.26 Ų
LogP (Partition Coefficient)3.90
HS Code2934999090

The benzothiophene system contributes to aromatic stability, while the ethylamine side chain enhances solubility in polar solvents .

Spectroscopic Data

  • 1^1H NMR: Signals at δ 7.8–7.2 ppm (aromatic protons), δ 3.4–2.8 ppm (methylene groups adjacent to the amine), and δ 2.6 ppm (amine proton) .

  • IR: Stretching vibrations at 3250 cm1^{-1} (N–H), 1600 cm1^{-1} (C=C aromatic), and 750 cm1^{-1} (C–S) .

Synthesis and Optimization

Primary Synthetic Route

The compound is synthesized via reductive amination of 2-(1-benzothien-2-yl)acetonitrile using LiAlH4_4 in tetrahydrofuran (THF) under inert conditions :

Reaction Scheme:

2-(1-Benzothien-2-yl)acetonitrile+LiAlH4THF, 0–20°C[2-(1-Benzothien-2-yl)ethyl]amineHClHydrochloride Salt\text{2-(1-Benzothien-2-yl)acetonitrile} + \text{LiAlH}_4 \xrightarrow{\text{THF, 0–20°C}} \text{[2-(1-Benzothien-2-yl)ethyl]amine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Optimization Parameters:

  • Temperature: 0–20°C to prevent over-reduction.

  • Solvent: THF ensures homogeneity and moderates reactivity.

  • Yield: 93% after recrystallization in methanol .

Alternative Methods

  • Cyclization Reactions: Employing bis(2-chloroethyl)amine hydrochloride with benzothiophene derivatives at 120–220°C, yielding 59.5–65.6% product .

  • Catalytic Hydrogenation: Palladium-catalyzed reduction of nitro precursors, though less efficient (yield: ~50%) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in methanol, ethanol, and DMSO; sparingly soluble in water (0.5 mg/mL at 25°C) .

  • Stability: Stable under inert conditions but hygroscopic. Decomposes above 200°C, releasing HCl and benzothiophene derivatives .

Thermal Analysis

  • DSC: Endothermic peak at 134–136°C (melting with decomposition) .

  • TGA: 10% mass loss at 150°C due to HCl evaporation; residual char at 300°C .

Applications in Pharmaceutical Research

RORγt Inverse Agonists

Derivatives of [2-(1-benzothien-2-yl)ethyl]amine hydrochloride exhibit potent inhibition of RORγt, a nuclear receptor implicated in autoimmune diseases. Compound 13 (a pyridine-3-carboxamide derivative) demonstrated an IC50_{50} of 12 nM in TR-FRET assays, with >99.5% purity .

Cannabinoid Receptor Ligands

The benzothiophene scaffold is integral to CB1/CB2 receptor modulators. Structural analogs show sub-micromolar binding affinity (Ki=0.82.3μMK_i = 0.8–2.3 \mu\text{M}) in radioligand displacement assays .

Antimicrobial Agents

Quaternary ammonium derivatives display moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) and Escherichia coli (MIC = 32 µg/mL) .

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